![molecular formula C14H15N3O B2367445 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-41-3](/img/structure/B2367445.png)

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

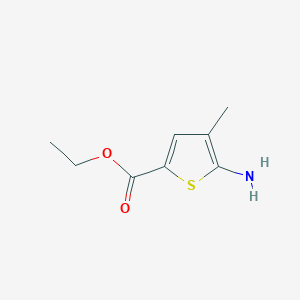

“4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, naphtho[1,2-f][1,4]oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of multicomponent reactions. For example, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . The reaction mechanism involved the SNAr reaction and Smiles rearrangement as key steps .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methodologies

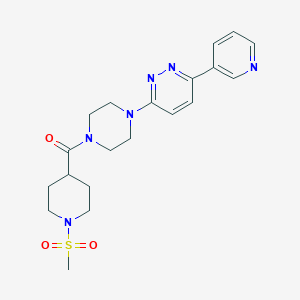

A streamlined synthetic methodology towards novel tetracyclic 1,4-oxazepines from readily available precursors showcases the development of more soluble versions of earlier described, poorly soluble dibenzo[b,f][1,4]oxazepines. These compounds were obtained as a single regioisomer as a result of tandem chemical events, including nucleophilic aromatic substitution, Smiles rearrangement, and denitrocyclization, highlighting the synthetic flexibility and potential for creating diverse molecular architectures for various applications (Sapegin et al., 2014).

Structural Studies and Potential Applications

Benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized and studied for their structural characteristics using X-ray diffraction and DFT studies. The synthesis involved N-alkylated benzimidazole 2-carboxaldehyde, leading to compounds with potential nonlinear optical (NLO) properties, indicating their usefulness in NLO applications (Almansour et al., 2016).

Pharmacological Exploration

Novel dibenzo[b,f]azepine tethered isoxazoline derivatives exhibited significant anti-cancer activity. This study underscores the chemotherapeutic properties of dibenzoazepine derivatives and their potential in designing new molecules with enhanced bioactivity (Sadashiva et al., 2012).

Synthetic Diversity and Biological Activity

The synthesis and characterization of some new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil were explored. These derivatives underwent various chemical transformations leading to compounds with significant antibacterial activity, demonstrating the synthetic versatility and potential medicinal applications of oxazepine derivatives (Mohammad et al., 2017).

Methodological Advancements in Heterocyclic Chemistry

An efficient and convenient one-pot two-step process for the regioselective synthesis of novel tricyclic system 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1,4]oxazepine highlights the methodological advancements in the synthesis of complex heterocyclic systems. This process exemplifies the potential for creating diverse and complex molecular frameworks with specific pharmacological targets (Assadzadeh et al., 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

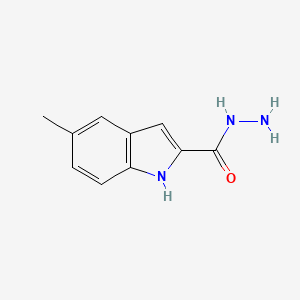

Similar compounds such as 1,4-benzoxazepines derivatives have been reported to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities .

Mode of Action

It’s worth noting that 1,4-benzoxazepines derivatives have been found to inhibit acetylcholinesterase (ache) activity, which could be a potential mode of action . Inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission.

Biochemical Pathways

The inhibition of ache by similar compounds suggests that it may affect cholinergic neurotransmission . This could have downstream effects on various physiological processes, including muscle function, memory, and cognition.

Pharmacokinetics

The synthesis of similar dibenzo[b,f][1,4]oxazepine derivatives has been described , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting potential anti-cancer effects.

Action Environment

The synthesis of similar compounds has been found to be influenced by the choice of reaction solvents , which could potentially impact the compound’s action and stability.

Eigenschaften

IUPAC Name |

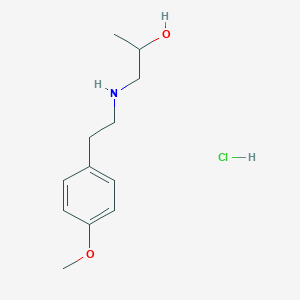

4-(4-methylpyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-6-7-15-14(16-11)17-8-9-18-13-5-3-2-4-12(13)10-17/h2-7H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDMKEQNECZMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)

![3,9-dimethyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2367371.png)

![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)

![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)